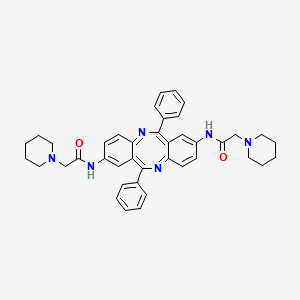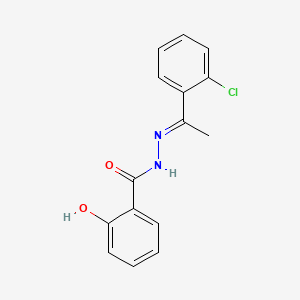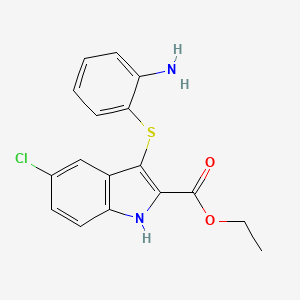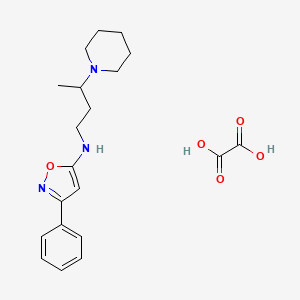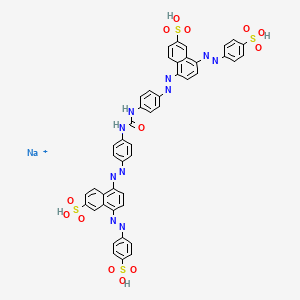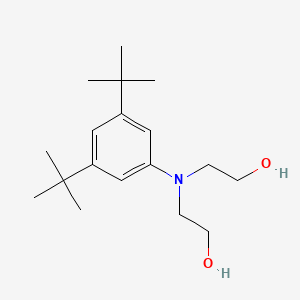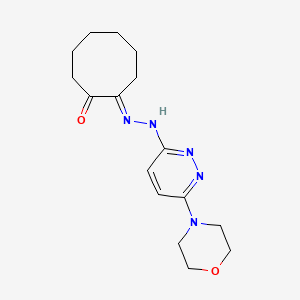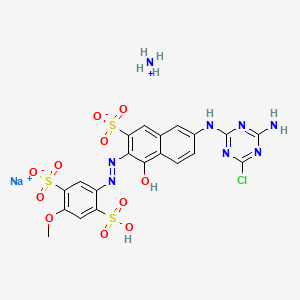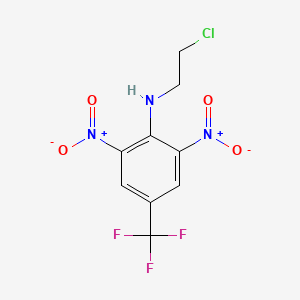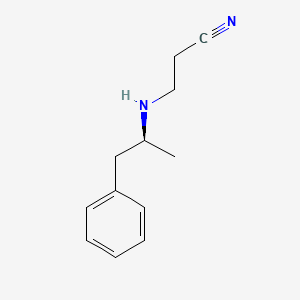
Fenproporex, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenproporex, also known as 3-(1-phenylpropan-2-ylamino)propanenitrile, is a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. Developed in the 1960s, it is primarily used as an appetite suppressant for the treatment of obesity. Fenproporex is metabolized in the body to produce amphetamine, which contributes to its stimulant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fenproporex can be synthesized through a multi-step process involving the reaction of phenylacetone with ammonia and hydrogen cyanide. The reaction conditions typically involve:
Step 1: Phenylacetone reacts with ammonia to form phenylpropan-2-amine.
Step 2: The resulting amine is then reacted with hydrogen cyanide to produce fenproporex.
Industrial Production Methods: Industrial production of fenproporex follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Fenproporex undergoes several types of chemical reactions, including:
Oxidation: Fenproporex can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert fenproporex to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine or nitrile functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Amphetamine and other oxidized metabolites.
Reduction: Amine derivatives of fenproporex.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Fenproporex has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other stimulant drugs.
Biology: Studied for its effects on neurotransmitter systems and brain energy metabolism.
Medicine: Used as an appetite suppressant in the treatment of obesity. Research has also explored its potential in treating attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the production of diet pills and weight loss supplements
Mecanismo De Acción
Fenproporex exerts its effects primarily through its metabolism to amphetamine. Amphetamine acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, reduced appetite, and enhanced mood. The molecular targets include:
Dopamine Transporter (DAT): Inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft.
Norepinephrine Transporter (NET): Inhibits the reuptake of norepinephrine.
Serotonin Transporter (SERT): Inhibits the reuptake of serotonin
Comparación Con Compuestos Similares
Fenproporex is similar to other stimulant drugs in the phenethylamine and amphetamine classes. Some of the similar compounds include:
Amphetamine: Shares a similar mechanism of action but is more potent.
Methamphetamine: More potent and has a higher potential for abuse.
Phentermine: Used as an appetite suppressant but has a different chemical structure.
Diethylpropion: Another appetite suppressant with a different mechanism of action.
Uniqueness of Fenproporex: Fenproporex is unique due to its specific metabolic pathway that produces amphetamine as a major metabolite. This contributes to its stimulant effects while being marketed primarily as an appetite suppressant .
Propiedades
Número CAS |
37577-21-2 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-[[(2S)-1-phenylpropan-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m0/s1 |
Clave InChI |
IQUFSXIQAFPIMR-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NCCC#N |
SMILES canónico |
CC(CC1=CC=CC=C1)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


